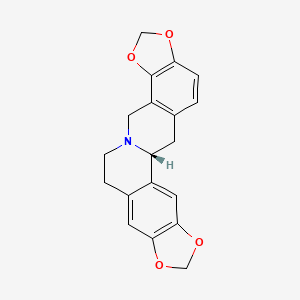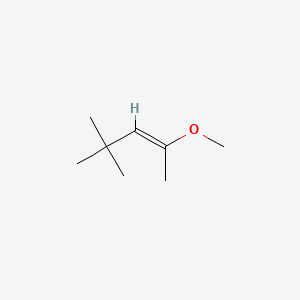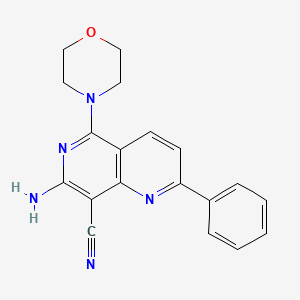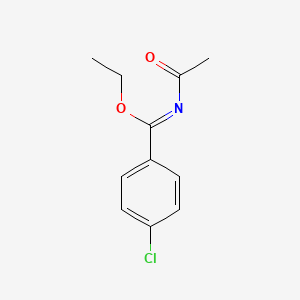
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol, with the general formula R-C(=NR’)OR"
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . . The reaction conditions typically involve the use of an acid catalyst and an excess of alcohol to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pinner reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄, HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl N-acetyl-4-chlorobenzene-1-carboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-acetylbenzene-1-carboximidate
- Ethyl N-acetyl-4-methylbenzene-1-carboximidate
- Ethyl N-acetyl-4-bromobenzene-1-carboximidate
Uniqueness
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate is unique due to the presence of the chlorine substituent on the benzene ring, which can influence its reactivity and interactions with other molecules. This chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
923017-82-7 |
|---|---|
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
ethyl N-acetyl-4-chlorobenzenecarboximidate |
InChI |
InChI=1S/C11H12ClNO2/c1-3-15-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |
Clave InChI |
YTNIWHLUAFNRFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC(=O)C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)


![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)

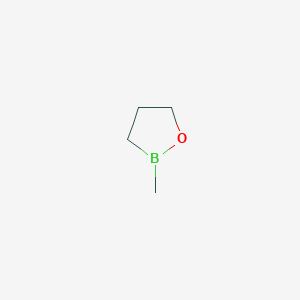
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
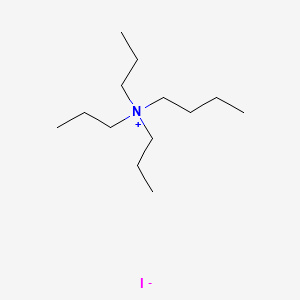
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
